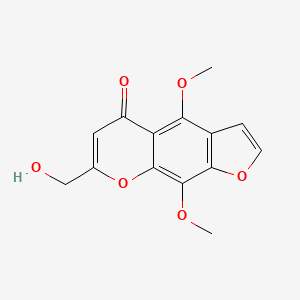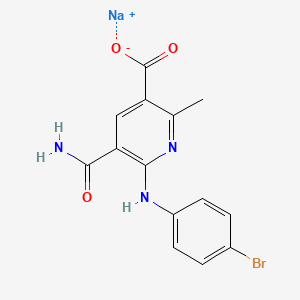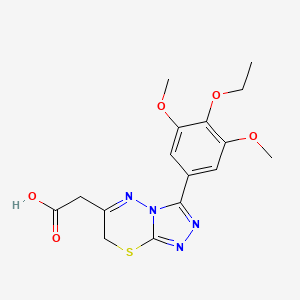
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Preparation Methods
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- typically involves a condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide. This is followed by the treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions . Industrial production methods often rely on similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated compounds.
Condensation: The formation of hydrazones and subsequent oxidative condensation are typical reactions.
Common reagents and conditions used in these reactions include trifluoroacetic acid, ortho esters, and α-bromo ketones. Major products formed from these reactions often include various substituted triazolothiadiazines, which exhibit a range of biological activities .
Scientific Research Applications
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- has been extensively studied for its scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Shows potential as an antiproliferative agent, which could be useful in cancer therapy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism . This inhibition can lead to reduced glucose levels, making it a potential candidate for managing diabetes. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Compared to other similar compounds, 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- stands out due to its unique combination of pharmacological activities. Similar compounds include:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazines: Known for their antimicrobial and antiparasitic properties.
1,2,4-Triazolo(5,1-b)(1,3,5)thiadiazines: These compounds also exhibit significant biological activities but differ in their structural arrangement.
1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazines: Another class with notable pharmacological properties, often used in drug design and development.
The uniqueness of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- lies in its specific substituents, which confer distinct biological activities and make it a versatile compound for various applications.
Properties
CAS No. |
126598-31-0 |
|---|---|
Molecular Formula |
C16H18N4O5S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetic acid |
InChI |
InChI=1S/C16H18N4O5S/c1-4-25-14-11(23-2)5-9(6-12(14)24-3)15-17-18-16-20(15)19-10(8-26-16)7-13(21)22/h5-6H,4,7-8H2,1-3H3,(H,21,22) |
InChI Key |
OJSYMJJNWGDHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(CS3)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


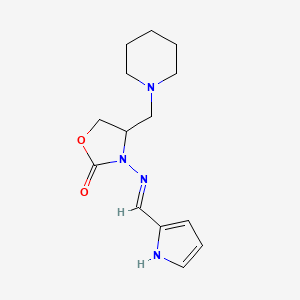
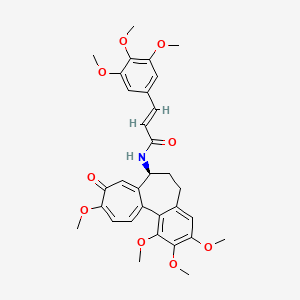
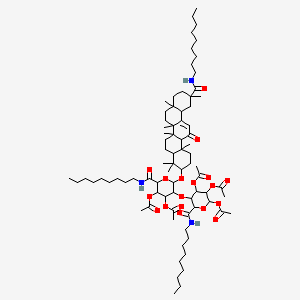
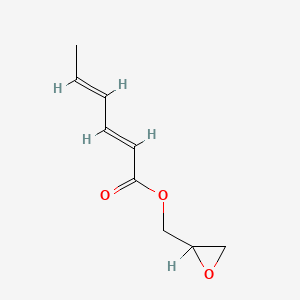
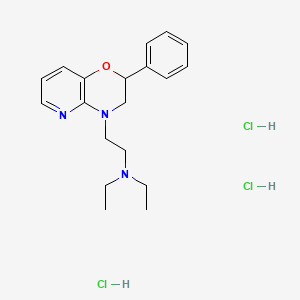

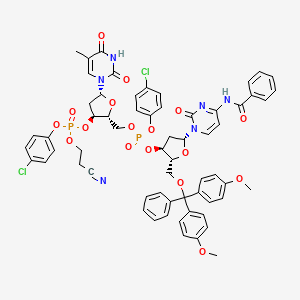

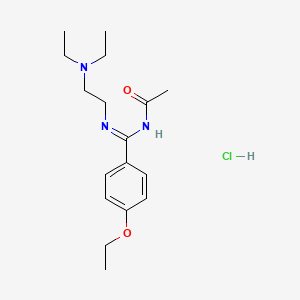
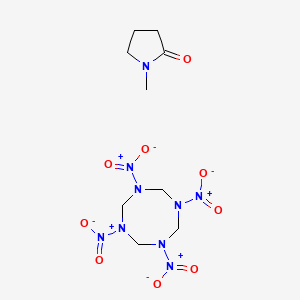
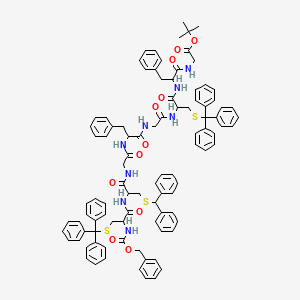
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
